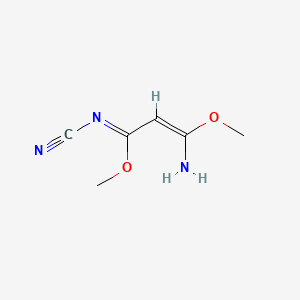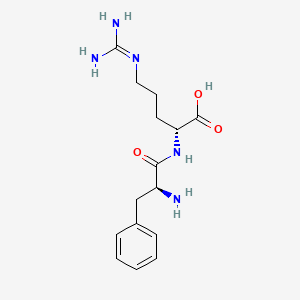
(3-Oxo-3-phenylpropyl)(triphenyl)phosphanium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC 64104 is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its role in various chemical reactions and its potential use in scientific research, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of NSC 64104 involves several steps, each requiring specific reaction conditions and reagents. The compound can be synthesized through a series of chemical reactions that involve the use of specific catalysts and solvents. Industrial production methods for NSC 64104 typically involve large-scale chemical synthesis processes that ensure the purity and yield of the compound.
Analyse Chemischer Reaktionen
NSC 64104 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different products compared to reduction or substitution reactions.
Wissenschaftliche Forschungsanwendungen
NSC 64104 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions and synthesis processes. In biology, NSC 64104 is studied for its potential effects on cellular processes and its role in various biochemical pathways. In medicine, this compound is being investigated for its potential therapeutic applications, including its use in drug development and disease treatment. Additionally, NSC 64104 has industrial applications, particularly in the production of other chemical compounds and materials.
Wirkmechanismus
The mechanism of action of NSC 64104 involves its interaction with specific molecular targets and pathways within cells. This compound can affect various cellular processes by binding to specific proteins or enzymes, thereby altering their activity. The exact molecular targets and pathways involved in the action of NSC 64104 are still being studied, but it is known to have significant effects on cellular metabolism and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
NSC 64104 can be compared to other similar compounds in terms of its chemical structure and properties. Some of the similar compounds include NSC 706744, NSC 725776 (Indimitecan), and NSC 724998 (Indotecan) . These compounds share some structural similarities with NSC 64104 but also have unique properties that make them distinct. For example, NSC 706744 and NSC 725776 are known for their specific interactions with topoisomerase I, a key enzyme involved in DNA replication and repair
Eigenschaften
CAS-Nummer |
7153-25-5 |
|---|---|
Molekularformel |
C27H24BrOP |
Molekulargewicht |
475.4 g/mol |
IUPAC-Name |
(3-oxo-3-phenylpropyl)-triphenylphosphanium;bromide |
InChI |
InChI=1S/C27H24OP.BrH/c28-27(23-13-5-1-6-14-23)21-22-29(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26;/h1-20H,21-22H2;1H/q+1;/p-1 |
InChI-Schlüssel |
OYBPFNAWUVPKMG-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)CC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![9-Methyl-1-oxaspiro[5.5]undecan-2-one](/img/structure/B12653847.png)

